tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS No.: 2382413-71-8
Cat. No.: VC6038400
Molecular Formula: C12H19NO3
Molecular Weight: 225.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2382413-71-8 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.288 |
| IUPAC Name | tert-butyl (3aR,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 |
| Standard InChI Key | GGNDIMLSSMWKDR-IUCAKERBSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1 |
Introduction
Structural and Stereochemical Features
Bicyclic Core and Functional Groups
The compound features a hexahydrocyclopenta[c]pyrrole skeleton, a bicyclic system comprising a five-membered cyclopentane ring fused to a pyrrolidine ring. The ketone group at position 5 introduces a reactive site for further functionalization, while the tert-butyl carbamate at position 2 acts as a protective group for amines, enhancing stability during synthetic processes . The stereochemistry at the 3a and 6a positions (both R-configurations) is critical for dictating the molecule’s three-dimensional shape and interaction with biological targets .
Spectral Characterization
Extensive spectroscopic data confirms the compound’s structure:
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¹H NMR (CDCl₃, 400 MHz): Peaks at δ 1.46 (s, 9H, tert-butyl), 2.15–3.67 (m, 10H, bicyclic protons), and 3.65–3.67 (m, 2H, NH) .
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¹³C NMR (CDCl₃, 100 MHz): Signals at δ 217.65 (C=O), 154.39 (carbamate), 79.49 (tert-butyl), and 38.49–50.77 (bicyclic carbons) .
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IR (KBr): Strong absorptions at 1741 cm⁻¹ (carbamate C=O) and 1691 cm⁻¹ (ketone C=O) .
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Mass Spec: TOFMS shows a molecular ion peak at m/z 226.1438 [M+H]⁺, with fragments at m/z 152.0663 (loss of tert-butoxy group) and 170.0755 (loss of tert-butyl) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2382413-71-8 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.288 g/mol |
| Melting Point | 70–71 °C |
| Optical Rotation ([α]²⁵D) | +0.40° (c = 1.00, CHCl₃) |
| Purity (HPLC) | 98.5% |
Synthesis and Scalability
KMnO₄-Mediated Oxidative Cleavage
A landmark 2017 study detailed a cost-effective synthesis route starting from isoindole derivative 4, which undergoes KMnO₄-mediated oxidative cleavage to yield diacid 5. Cyclization and subsequent tert-butyl carbamate protection afford the target compound in 67% yield over multiple steps . This method replaces expensive reagents with KMnO₄, reducing production costs while maintaining high enantiomeric purity (>98.5%) .
Stereochemical Control
The (3aR,6aR) configuration is achieved via asymmetric induction during cyclization. Computational modeling suggests that the transition state favors the R-configuration due to steric hindrance between the tert-butyl group and the pyrrolidine ring . This stereochemical fidelity is crucial for downstream applications in chiral drug synthesis.
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound’s rigid bicyclic structure mimics natural product scaffolds, making it a versatile intermediate. For example, it has been employed in the synthesis of protease inhibitors and kinase modulators, where the ketone group undergoes reductive amination to introduce pharmacophoric amines .
Case Study: Antiviral Drug Development
In a recent unpublished study, the compound was derivatized to produce a potent hepatitis C virus (HCV) protease inhibitor. The tert-butyl group enhanced metabolic stability, while the bicyclic core improved binding affinity to the protease active site (IC₅₀ = 12 nM) .
Comparative Analysis with Related Derivatives
tert-Butyl 5-Hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
A hydroxylated analog (CAS No. 912563-45-2) replaces the ketone with a hydroxyl group. This derivative serves as a precursor for glycosylation reactions but exhibits lower thermal stability (mp = 58–60 °C) .
1H-Cyclopenta[c]pyrrole-2-carboxylate
The parent scaffold (PubChem CID: 148245707) lacks the tert-butyl and ketone groups. It displays weaker pharmacological activity, highlighting the importance of functionalization for drug-likeness .
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